molecular formula C7H14N2O2 B13438917 (2R,6S)-2,6-dimethylmorpholine-4-carboxamide

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B13438917
M. Wt: 158.20 g/mol
InChI Key: QWCPQZIITWPWQE-OLQVQODUSA-N
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Description

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is a chiral compound with significant applications in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with a carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10)/t5-,6+

InChI Key

QWCPQZIITWPWQE-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N

Origin of Product

United States

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